
N-Benzyl-N-methyl-1-(pyrrolidin-3-yl)methanamine dihydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-Benzyl-N-methyl-1-(pyrrolidin-3-yl)methanamine dihydrochloride is a chemical compound with the molecular formula C13H22Cl2N2 and a molecular weight of 277.23318 g/mol . It is known for its diverse applications in scientific research, including its use as a catalyst, in drug synthesis, and as a reagent for organic reactions.
Vorbereitungsmethoden
The synthesis of N-Benzyl-N-methyl-1-(pyrrolidin-3-yl)methanamine dihydrochloride involves several steps. One common synthetic route includes the reaction of n-methylpyrrolidine with benzyl chloride under specific conditions to form the intermediate compound. This intermediate is then reacted with methanamine to produce the final product. The reaction conditions typically involve controlled temperatures and the use of solvents to facilitate the reactions .
Industrial production methods for this compound may involve large-scale synthesis using similar reaction pathways but optimized for higher yields and efficiency. This includes the use of industrial-grade reagents and equipment to ensure consistent quality and purity of the final product.
Analyse Chemischer Reaktionen
N-Benzyl-N-methyl-1-(pyrrolidin-3-yl)methanamine dihydrochloride undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide. The major products formed from oxidation reactions include corresponding amine oxides.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, leading to the formation of reduced amine derivatives.
Substitution: The compound can undergo substitution reactions where the benzyl or methyl groups are replaced by other functional groups.
Wissenschaftliche Forschungsanwendungen
N-Benzyl-N-methyl-1-(pyrrolidin-3-yl)methanamine dihydrochloride has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as a catalyst in various chemical reactions.
Biology: The compound is studied for its potential effects on biological systems, including its interactions with enzymes and receptors.
Medicine: It is explored for its potential therapeutic applications, particularly in the development of drugs targeting specific molecular pathways.
Industry: The compound is used in the production of various industrial chemicals and materials.
Wirkmechanismus
The mechanism of action of N-Benzyl-N-methyl-1-(pyrrolidin-3-yl)methanamine dihydrochloride involves its interaction with specific molecular targets. It acts as a selective inhibitor of monoamine oxidase B (MAO-B), an enzyme that breaks down dopamine in the brain. By inhibiting MAO-B, the compound enhances the levels of dopamine, which can have various physiological effects. This mechanism is particularly relevant in the context of neurological research and the development of treatments for disorders such as Parkinson’s disease.
Vergleich Mit ähnlichen Verbindungen
N-Benzyl-N-methyl-1-(pyrrolidin-3-yl)methanamine dihydrochloride can be compared with other similar compounds, such as:
Desmethyldeprenyl: Another MAO-B inhibitor with similar effects on dopamine levels.
Selegiline: A well-known MAO-B inhibitor used in the treatment of Parkinson’s disease.
Rasagiline: Another MAO-B inhibitor with neuroprotective properties.
Eigenschaften
CAS-Nummer |
1219960-35-6 |
---|---|
Molekularformel |
C13H21ClN2 |
Molekulargewicht |
240.77 g/mol |
IUPAC-Name |
N-benzyl-N-methyl-1-pyrrolidin-3-ylmethanamine;hydrochloride |
InChI |
InChI=1S/C13H20N2.ClH/c1-15(11-13-7-8-14-9-13)10-12-5-3-2-4-6-12;/h2-6,13-14H,7-11H2,1H3;1H |
InChI-Schlüssel |
OZBSFVAWYAULEH-UHFFFAOYSA-N |
SMILES |
CN(CC1CCNC1)CC2=CC=CC=C2.Cl.Cl |
Kanonische SMILES |
CN(CC1CCNC1)CC2=CC=CC=C2.Cl |
Herkunft des Produkts |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.